BenchChemオンラインストアへようこそ!

3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Ferroptosis FSP1 inhibition Structure–activity relationship

3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 743456-88-4) is a heterocyclic small molecule (C20H15N3, MW 297.35) belonging to the pyrido[1,2-a]benzimidazole (PBI) class, a privileged scaffold in medicinal chemistry and materials science. This compound features a 4-methylphenyl substituent at the 1-position, a methyl group at the 3-position, and a carbonitrile at the 4-position, distinguishing it from the more extensively characterized iFSP1 (CAS 150651-39-1), which carries an additional amino group at position 1 and a second carbonitrile at position 2.

Molecular Formula C20H15N3
Molecular Weight 297.361
CAS No. 743456-88-4
Cat. No. B2814322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
CAS743456-88-4
Molecular FormulaC20H15N3
Molecular Weight297.361
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C
InChIInChI=1S/C20H15N3/c1-13-7-9-15(10-8-13)19-11-14(2)16(12-21)20-22-17-5-3-4-6-18(17)23(19)20/h3-11H,1-2H3
InChIKeyOYNSJELQTIXCFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 743456-88-4): Core Scaffold Overview and Procurement Context


3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 743456-88-4) is a heterocyclic small molecule (C20H15N3, MW 297.35) belonging to the pyrido[1,2-a]benzimidazole (PBI) class, a privileged scaffold in medicinal chemistry and materials science [1]. This compound features a 4-methylphenyl substituent at the 1-position, a methyl group at the 3-position, and a carbonitrile at the 4-position, distinguishing it from the more extensively characterized iFSP1 (CAS 150651-39-1), which carries an additional amino group at position 1 and a second carbonitrile at position 2 [2]. The PBI core is associated with diverse bioactivities—including antitubercular, antimalarial, anxiolytic (GABA-A), and anticancer effects—and with notable photophysical properties relevant to fluorescent probe development [3][4].

Why In-Class Substitution of 3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile Fails: Structural Determinants of Target Engagement and ADME Profile


Within the pyrido[1,2-a]benzimidazole class, subtle variations in the substitution pattern produce profound differences in biological target engagement and drug metabolism profiles, rendering generic in-class substitution scientifically unsound. The target compound, bearing a 4-methylphenyl at position 1 and a methyl at position 3 with a single carbonitrile at position 4, differs critically from its closest functionalized analog iFSP1, which is 1-amino-3-(4-methylphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile with an EC50 of 103 nM against ferroptosis suppressor protein 1 (FSP1) [1]. The target compound lacks the 1-amino and 2-cyano pharmacophoric elements essential for FSP1 inhibition and consequently does not engage this target [2]. Furthermore, the 4-methylphenyl substituent regioisomerism (para vs. meta) influences CYP450 inhibition profiles and protein binding landscapes, as evidenced by differential CSPP1 and CYP3A4 interaction data [3]. These structural distinctions preclude direct functional interchangeability, and any procurement decision must account for the compound's unique substitution architecture relative to the specific assay or synthetic application.

Quantitative Differentiation Evidence: 3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile vs. Closest Analogs


Structural Differentiation from iFSP1: Absence of 1-Amino and 2-Cyano Pharmacophores Defines Distinct Target Engagement Profile

The single most critical differentiation is structural: the target compound (C20H15N3, MW 297.35) differs from iFSP1 (1-amino-3-(4-methylphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile; C20H13N5, MW 323.35) by lacking the 1-amino substituent and the 2-carbonitrile group [1]. As a direct consequence, the target compound cannot engage FSP1, the molecular target of iFSP1. iFSP1 demonstrates an EC50 of 103 nM against FSP1 and induces ferroptosis in GPX4-knockout cells overexpressing FSP1, whereas the target compound, lacking the amino pharmacophore at position 1 and the electron-withdrawing cyano at position 2, is structurally incapable of FSP1 inhibition [2]. This structural difference defines entirely distinct application domains: iFSP1 is a ferroptosis research tool; the target compound serves as a scaffold-diversification intermediate or a control compound for SAR studies .

Ferroptosis FSP1 inhibition Structure–activity relationship Pyrido[1,2-a]benzimidazole

CYP450 Inhibition Profile: Low CYP3A4 Liability Differentiates from Typical PBI Antimalarials and Antituberculars

The target compound displays a relatively clean CYP450 inhibition profile. In human liver microsomes, it inhibited CYP3A4 with an IC50 of 14,600 nM (14.6 µM) using midazolam as a probe substrate (10-min preincubation) [1], and showed IC50 values of 50,000 nM (>50 µM) against CYP2C19 (S-mephenytoin substrate) and CYP1A2, indicating negligible inhibition of these isoforms at pharmacologically relevant concentrations [2]. In contrast, many bioactive PBI derivatives within the antimalarial and antitubercular series (e.g., 2-(4-chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile and its analogs) have been optimized for target potency but carry CYP liability risks that necessitate structural modification [3]. This favorable CYP profile supports the target compound's utility as a control compound or a starting scaffold in medicinal chemistry campaigns where metabolic stability is paramount.

Drug metabolism CYP450 inhibition ADME Liver microsomes

CSPP1 Binding Affinity: Moderate Interaction with Centrosome and Spindle Pole-Associated Protein 1

In a Kinobead-based chemical proteomics pull-down assay, the target compound bound to human centrosome and spindle pole-associated protein 1 (CSPP1) with a Kd of 811 nM (45-min incubation) [1]. This moderate affinity is notable because the more highly functionalized iFSP1 (with its 1-amino and 2,4-dicarbonitrile substitution) shows no reported CSPP1 engagement, consistent with its selectivity for FSP1. The target compound also exhibited weaker interactions with CDC37 (Kd = 3,550 nM), LAMTOR3 (Kd = 816 nM), and PRKACA (Kd = 6,070,000 nM) [2]. This proteome-wide interaction fingerprint is distinct from that of iFSP1 and from other PBI antimalarials whose primary targets are cytochrome bc1 (complex III) or heme detoxification pathways [3], underscoring that the target compound's simpler substitution pattern directs its protein interaction landscape toward a different set of cellular targets.

Kinobead profiling CSPP1 Chemical proteomics Target engagement

Positional Isomer Differentiation: 4-Methylphenyl (para) vs. 3-Methylphenyl (meta) Substitution Impacts Biological Fingerprint

The target compound's 4-methylphenyl (para-tolyl) substitution at position 1 distinguishes it from its closest regioisomer, 3-methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile (meta-tolyl isomer, same molecular formula C20H15N3, MW 297.35) . While both isomers are commercially available, their biological profiles diverge: the meta-methylphenyl isomer has been associated with anti-tuberculosis screening, whereas the target para-methylphenyl isomer appears in distinct chemoproteomics datasets (CSPP1 binding, CYP profiling) . This regioisomeric divergence is consistent with the broader PBI SAR literature, where the position of aryl substituents on the pyrido[1,2-a]benzimidazole core significantly modulates target affinity—e.g., in the GABA-A benzodiazepine site series, A-ring substitution position critically determined binding affinity [1]. Users conducting SAR studies or building compound libraries must specify the exact regioisomer to ensure experimental reproducibility.

Regioisomerism Positional isomer SAR Pyrido[1,2-a]benzimidazole

Commercial Availability and Purity: Multi-Vendor Sourcing with Consistent 95% Purity Specification

The target compound is stocked by multiple reputable research-chemical suppliers with a consistent minimum purity of 95%. Combi-Blocks (catalog JH-8701) offers quantities from 100 mg ($95) to 10 g ($1,890) ; Santa Cruz Biotechnology (sc-347067) supplies 1 g ($266) and 5 g ($800) ; AKSci (2364CK) lists the compound at 95% purity ; and Leyan (catalog 1306586) also maintains 95% purity . In contrast, the close analog iFSP1 is available from Sigma-Aldrich at ≥98% HPLC purity (SML2749), reflecting its status as a validated pharmacological tool compound rather than a scaffold intermediate . The multi-vendor availability of the target compound at the 95% purity tier, combined with synthetic accessibility via established PBI condensation methods [1], supports reliable procurement for library synthesis and SAR campaigns, though researchers requiring >98% purity for biophysical assays should verify batch-specific certificates of analysis.

Chemical procurement Vendor comparison Purity specification Research chemical

Optimal Application Scenarios for 3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile Based on Quantitative Differentiation Evidence


Chemical Probe for CSPP1-Centrosome Biology Studies

With a Kd of 811 nM against CSPP1 in Kinobead pull-down assays [1], the target compound represents a starting scaffold for exploring CSPP1-associated cellular processes, including centrosome organization and spindle pole function. Unlike iFSP1, which is selective for FSP1 (EC50 103 nM) [2], the target compound does not engage the ferroptosis pathway, making it suitable for CSPP1-focused studies without confounding ferroptosis-related phenotypes.

Low-CYP-Liability Scaffold for Lead Optimization in Antitubercular or Antimalarial Programs

The favorable CYP450 profile—CYP3A4 IC50 14,600 nM, CYP2C19 and CYP1A2 IC50 ≥ 50,000 nM [3][4]—positions the target compound as a synthetically tractable core scaffold for medicinal chemistry campaigns where metabolic stability is a key optimization parameter. Compared to lead-optimized PBI antituberculars that carry CYP metabolism liabilities [5], this compound offers a cleaner ADME starting point amenable to late-stage functionalization at positions 1 and 2.

Negative Control for iFSP1/FSP1 Ferroptosis Experiments

Because the target compound lacks the 1-amino and 2-cyano substituents required for FSP1 inhibition [2], it serves as an ideal structurally matched negative control compound in ferroptosis assays alongside iFSP1 (CAS 150651-39-1). Researchers can use this compound to confirm that observed ferroptosis phenotypes are specifically due to FSP1 inhibition rather than nonspecific PBI scaffold effects.

Building Block for Pyrido[1,2-a]benzimidazole-Focused Compound Libraries

The multi-vendor availability at 95% purity (Combi-Blocks JH-8701, SCBT sc-347067, AKSci 2364CK, Leyan 1306586) , combined with established synthetic routes for PBI scaffold diversification via the 4-carbonitrile handle and electrophilic substitution chemistry [6], makes this compound a reliable building block for generating focused libraries targeting diverse biological endpoints including kinase inhibition, GPCR modulation, or antimicrobial screening.

Quote Request

Request a Quote for 3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.